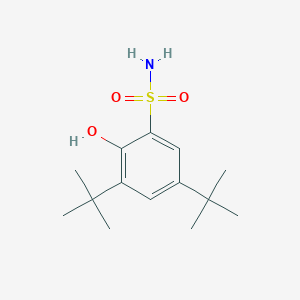![molecular formula C14H19NO7S B5317738 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5317738.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid, also known as DPCPX, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. DPCPX has been extensively studied in scientific research due to its ability to modulate the adenosine signaling pathway, which is involved in a variety of physiological and pathological processes.
Mecanismo De Acción
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid acts as a competitive antagonist of the adenosine A1 receptor, which is coupled to G proteins and regulates the activity of various intracellular signaling pathways. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A and ion channels. By blocking the binding of adenosine to the receptor, this compound prevents the activation of this signaling pathway and exerts its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the experimental conditions and the target tissue. For example, this compound has been reported to increase the release of acetylcholine from nerve terminals in the hippocampus, suggesting that adenosine A1 receptor activation may inhibit cholinergic neurotransmission. This compound has also been shown to increase the activity of the sympathetic nervous system, leading to the release of catecholamines and the stimulation of cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid has several advantages as a pharmacological tool for scientific research. It is highly selective for the adenosine A1 receptor, with minimal affinity for other adenosine receptor subtypes or unrelated receptors. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may limit its usefulness for long-term studies. It also has some off-target effects, such as the inhibition of the Na+/K+ ATPase, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for scientific research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid and the adenosine signaling pathway. One area of interest is the role of adenosine A1 receptor in the regulation of sleep and wakefulness, as adenosine levels in the brain are known to increase during prolonged wakefulness and decrease during sleep. Another area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists, such as this compound, for the treatment of various neurological and cardiovascular disorders. Finally, further studies are needed to elucidate the downstream signaling pathways that are modulated by adenosine A1 receptor activation and inhibition, which may lead to the discovery of novel targets for drug development.
Métodos De Síntesis
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde with piperidine to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with p-toluenesulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl group is hydrolyzed with sodium hydroxide to yield this compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid has been widely used in scientific research as a tool to investigate the role of adenosine A1 receptor in various physiological and pathological processes. For example, this compound has been shown to attenuate the hypothermic response to adenosine receptor agonists, suggesting that adenosine A1 receptor activation is involved in the regulation of body temperature. This compound has also been used to study the role of adenosine A1 receptor in the regulation of blood pressure, cardiac function, and glucose homeostasis.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-hydroxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-21-10-3-4-11(22-2)12(9-10)23(19,20)15-7-5-14(18,6-8-15)13(16)17/h3-4,9,18H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGXMAHPDYHMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B5317657.png)

![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)

![N~4~-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5317703.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5317710.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317711.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317731.png)



![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)